

# Ropeginterferon Alfa-2b in Polycythemia Vera: A Meta-Analysis of Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

**Ropeginterferon alfa-2b**, a novel, long-acting monopegylated interferon, has emerged as a significant therapeutic option for Polycythemia Vera (PV), a myeloproliferative neoplasm characterized by the overproduction of red blood cells.[1][2] This guide provides a comprehensive meta-analysis of the efficacy and safety of **Ropeginterferon alfa-2b** in PV patients, with a focus on comparative data against standard therapies.

#### **Efficacy Analysis**

**Ropeginterferon alfa-2b** has demonstrated significant efficacy in inducing both hematologic and molecular responses in patients with PV.[1][2][3] Its mechanism of action involves the modulation of the JAK-STAT signaling pathway, which is constitutively activated in most PV patients due to a mutation in the JAK2 gene (JAK2 V617F).[4][5][6][7][8] By binding to the interferon alpha/beta receptor, it activates JAK1 and TYK2 kinases, leading to the phosphorylation of STAT proteins.[4][6] This activation ultimately inhibits the proliferation of neoplastic cells and can lead to a reduction in the JAK2 V617F allele burden.[4][5][6][7]

#### Hematologic and Molecular Response

Clinical trial data, particularly from the pivotal PROUD-PV and its extension study CONTINUATION-PV, have established the non-inferiority and subsequent superiority of **Ropeginterferon alfa-2b** compared to hydroxyurea (HU), a standard first-line treatment.[9][10] [11][12]







A meta-analysis of five studies including 477 patients treated with **Ropeginterferon alfa-2b** and 456 with standard therapy showed that **Ropeginterferon alfa-2b** was associated with a significantly higher complete hematological response (CHR).[3][13] Over a 36-month period in the CONTINUATION-PV study, 71% of patients in the **Ropeginterferon alfa-2b** arm achieved CHR compared to 51% in the hydroxyurea arm.[9] Furthermore, the response to **Ropeginterferon alfa-2b** appears to be more durable over the long term.[12]

In terms of molecular response, **Ropeginterferon alfa-2b** has shown a unique ability to reduce the JAK2 V617F allele burden, a key marker of disease burden in PV.[2][4][7] After 5 years of treatment, the median JAK2 V617F allele burden was reduced to 8.5% in the **Ropeginterferon alfa-2b** arm, compared to 44.4% in the control arm.[4] Some studies have even reported complete molecular responses (undetectable JAK2 V617F) in a subset of patients.[14][15]

Table 1: Comparative Efficacy of **Ropeginterferon alfa-2b** vs. Standard Therapy in PV Patients



| Outcome                                    | Ropeginterfero<br>n alfa-2b                 | Standard<br>Therapy<br>(Hydroxyurea) | Timepoint              | Study/Analysis           |
|--------------------------------------------|---------------------------------------------|--------------------------------------|------------------------|--------------------------|
| Complete Hematological Response (CHR)      | 43%                                         | 46%                                  | 12 Months              | PROUD-PV[9]              |
| 71%                                        | 51%                                         | 36 Months                            | CONTINUATION<br>-PV[9] |                          |
| Pooled OR: 2.14<br>(95% CI: 1.18-<br>3.88) | -                                           | -                                    | Meta-analysis[3]       | _                        |
| CHR with<br>Improved<br>Disease Burden     | 53%                                         | 38%                                  | 36 Months              | CONTINUATION -PV[9][12]  |
| Molecular<br>Response                      | Pooled OR: 4.37<br>(95% CI: 0.99-<br>19.38) | -                                    | -                      | Meta-analysis[3]         |
| JAK2 V617F<br>Allele Burden<br>Reduction   | Decline from 37.3% to 8.5%                  | Rebound to 44.4%                     | 60 Months              | CONTINUATION<br>-PV[4]   |
| Phlebotomy<br>Frequency                    | Mean Difference:<br>-1.52                   | -                                    | -                      | Meta-analysis[3]<br>[16] |

### **Safety and Tolerability**

The safety profile of **Ropeginterferon alfa-2b** is well-characterized, with most adverse events (AEs) being of mild to moderate severity.[14][15] Common AEs associated with interferon therapy, such as influenza-like symptoms, fatigue, and elevated liver enzymes, have been reported.[1][17]

A meta-analysis found that while **Ropeginterferon alfa-2b** was associated with a higher rate of discontinuation due to AEs compared to standard therapy (OR = 3.89), there was no significant difference in the risk of thrombotic events.[3][13][16] Over the long-term, the rates of grade  $\geq$ 3



treatment-related AEs were comparable between the **Ropeginterferon alfa-2b** and control arms (15.7% vs 16.5%).[18]

Table 2: Common Adverse Events Associated with Ropeginterferon alfa-2b in PV Patients

| Adverse Event                     | Frequency     | Severity             |
|-----------------------------------|---------------|----------------------|
| Elevated Liver Enzymes (AST, ALT) | Common[1][17] | Mild to Moderate     |
| Influenza-like Illness            | Common[1][17] | Mild to Moderate     |
| Anemia                            | Common[1][17] | Mild to Moderate     |
| Leukopenia                        | Reported[15]  | Generally manageable |
| Neutropenia                       | Reported[15]  | Generally manageable |

## **Experimental Protocols**

The primary evidence for the efficacy and safety of **Ropeginterferon alfa-2b** comes from the PROUD-PV and its extension study, CONTINUATION-PV.

## PROUD-PV / CONTINUATION-PV Study Design

- Study Type: Phase 3, randomized, controlled, open-label, multicenter trial.[9][10][11]
- Population: Adult patients (≥18 years) with early-stage Polycythemia Vera, diagnosed according to the 2008 WHO criteria. Patients were either treatment-naïve or had received hydroxyurea for less than 3 years.[9][10][11]
- Randomization: Patients were randomly assigned in a 1:1 ratio to receive either
   Ropeginterferon alfa-2b or hydroxyurea.[9][10]
- Treatment Arms:
  - Ropeginterferon alfa-2b: Administered subcutaneously every 2 weeks, starting at 100 μg
     (50 μg for patients with prior HU treatment) and titrated up to a maximum of 500 μg.[4][9]



- Hydroxyurea: Administered orally, starting at 500 mg daily.
- Duration: PROUD-PV had a duration of 12 months, after which eligible patients could enroll
  in the CONTINUATION-PV extension study for up to 5 additional years.[9][10][19]
- Primary Endpoints:
  - PROUD-PV: Non-inferiority of Ropeginterferon alfa-2b versus hydroxyurea regarding complete hematological response with normal spleen size at 12 months.[9][11]
  - CONTINUATION-PV: Co-primary endpoints were complete hematological response with normalization of spleen size and with improved disease burden at 36 months.[9][11]
- Key Assessments: Hematocrit, platelet count, leukocyte count, spleen size, JAK2 V617F
   allele burden, and patient-reported outcomes were assessed at regular intervals.[20]

### Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and study designs, the following diagrams are provided in DOT language.



Click to download full resolution via product page

Caption: JAK-STAT signaling pathway modulation by **Ropeginterferon alfa-2b**.





Click to download full resolution via product page

Caption: Experimental workflow of the PROUD-PV and CONTINUATION-PV trials.

#### Conclusion

The available evidence from meta-analyses and large-scale clinical trials strongly supports the efficacy and safety of **Ropeginterferon alfa-2b** in the management of Polycythemia Vera. It offers superior and durable hematologic and molecular responses compared to standard therapy with hydroxyurea, positioning it as a key therapeutic option, particularly for long-term disease control. While associated with a higher rate of discontinuation due to adverse events, its overall safety profile is manageable, and it does not appear to increase the risk of thrombotic events. The unique ability of **Ropeginterferon alfa-2b** to induce molecular



remission suggests a potential for disease modification, a significant advancement in the treatment landscape of PV.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Efficacy and safety of ropeginterferon alfa-2b in the treatment of polycythemia vera: a systematic review with single arm meta-analysis | springermedizin.de [springermedizin.de]
- 2. tandfonline.com [tandfonline.com]
- 3. Ropeginterferon alfa-2b vs standard therapy in polycythemia vera: A meta-analysis of efficacy and safety outcomes PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Ropeginterferon alpha-2b targets JAK2V617F-positive polycythemia vera cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ropeginterferon alfa-2b versus standard therapy for polycythaemia vera (PROUD-PV and CONTINUATION-PV): a randomised, non-inferiority, phase 3 trial and its extension study PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. Ropeginterferon Alfa-2b Leads to More Durable Responses Than Hydroxyurea in PV [ashclinicalnews.org]
- 13. Ropeginterferon alfa-2b vs standard therapy in polycythemia vera: A meta-analysis of efficacy and safety outcomes PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ropeginterferon alfa-2b, a novel IFNα-2b, induces high response rates with low toxicity in patients with polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]



- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy and safety of ropeginterferon alfa-2b in the treatment of polycythemia vera: a systematic review with single arm meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Jagiellonian University Repository [ruj.uj.edu.pl]
- 19. Long-term outcomes of polycythemia vera patients treated with ropeginterferon Alfa-2b PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn-links.lww.com [cdn-links.lww.com]
- To cite this document: BenchChem. [Ropeginterferon Alfa-2b in Polycythemia Vera: A Meta-Analysis of Efficacy and Safety]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567554#meta-analysis-of-ropeginterferon-alfa-2b-efficacy-and-safety-in-pv-patients]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com